8-(6-(2-Chlorophenyl)-3-pyridazinyl)-1,4-dioxa-8-azaspiro(4.5)decane
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Overview
Description
8-(6-(2-Chlorophenyl)-3-pyridazinyl)-1,4-dioxa-8-azaspiro(45)decane is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of functional groups, which include a chlorophenyl group, a pyridazinyl ring, and a spiro-linked azaspirodecane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(6-(2-Chlorophenyl)-3-pyridazinyl)-1,4-dioxa-8-azaspiro(45)decane typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
8-(6-(2-Chlorophenyl)-3-pyridazinyl)-1,4-dioxa-8-azaspiro(4.5)decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
8-(6-(2-Chlorophenyl)-3-pyridazinyl)-1,4-dioxa-8-azaspiro(4.5)decane has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 8-(6-(2-Chlorophenyl)-3-pyridazinyl)-1,4-dioxa-8-azaspiro(4.5)decane involves its interaction with specific molecular targets. The chlorophenyl group and pyridazinyl ring can interact with enzymes and receptors, modulating their activity. The spirocyclic structure may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Halichlorine: A marine alkaloid with a similar spirocyclic structure, known for its biological activities.
Pinnaic Acid: Another marine-derived compound with a related spirocyclic framework, used in biochemical research.
Uniqueness
8-(6-(2-Chlorophenyl)-3-pyridazinyl)-1,4-dioxa-8-azaspiro(4.5)decane is unique due to its combination of a chlorophenyl group and a pyridazinyl ring within a spirocyclic structure.
Properties
CAS No. |
93181-87-4 |
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Molecular Formula |
C17H18ClN3O2 |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
8-[6-(2-chlorophenyl)pyridazin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C17H18ClN3O2/c18-14-4-2-1-3-13(14)15-5-6-16(20-19-15)21-9-7-17(8-10-21)22-11-12-23-17/h1-6H,7-12H2 |
InChI Key |
YEDOJSAKDFPMBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=NN=C(C=C3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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